Benzyl carbazate

Beschreibung

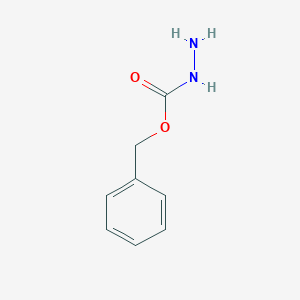

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUBZLMIGSAPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047447 | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5331-43-1 | |

| Record name | Phenylmethyl hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARBAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GM2H55TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzyl Carbazate

Catalytic Ester Exchange Reactions for Benzyl (B1604629) Carbazate (B1233558) Synthesis

Catalytic ester exchange, or transesterification, offers a pathway to carbazates by reacting hydrazine (B178648) derivatives with ester compounds. This approach can circumvent the use of more hazardous reagents like phosgene (B1210022) derivatives.

One notable approach involves the reaction of dialkyl carbonates with hydrazine hydrate (B1144303), which can be considered a form of catalytic ester exchange. For instance, the synthesis of carbazates from dialkyl carbonates and hydrazine hydrate has been optimized by controlling reaction parameters such as temperature, catalyst, and reactant ratios. In a typical procedure, hydrazine hydrate is reacted with dialkyl carbonate in the presence of a catalyst. Optimized conditions often involve a molar ratio of dialkyl carbonate to hydrazine hydrate between 1.5:1 to 1.75:1, with reaction temperatures maintained around 70 °C for approximately 2 hours google.com. Catalysts such as alkali metal carbonates or hydroxides can facilitate these reactions. Following the reaction, the product is typically isolated through distillation, crystallization, filtration, and drying to achieve high purity google.com.

While direct catalytic ester exchange using benzyl esters and hydrazine is less commonly detailed for benzyl carbazate itself, related transesterification reactions for carbazate synthesis highlight the potential of such catalytic systems google.com.

The mechanism for the synthesis of carbazates from dialkyl carbonates and hydrazine hydrate generally involves nucleophilic attack by hydrazine on the carbonyl carbon of the dialkyl carbonate. This is followed by the elimination of an alcohol molecule, regenerating the catalyst or forming a stable intermediate that leads to the carbazate product google.com. The catalyst plays a crucial role in activating the carbonate or the hydrazine, thereby lowering the activation energy of the reaction. For example, basic catalysts can deprotonate hydrazine, increasing its nucleophilicity, or activate the dialkyl carbonate by coordinating to an oxygen atom. The precise mechanistic details can vary depending on the specific catalyst and reaction conditions employed.

Hydrazine Alkylation Routes to this compound and N-Substituted Analogues

Hydrazine alkylation, typically involving the reaction of hydrazine or its protected forms with benzyl halides or other benzyl electrophiles, is a widely employed strategy for synthesizing this compound and its derivatives.

The efficiency of hydrazine alkylation is significantly influenced by the choice of solvent, base, temperature, and the nature of the alkylating agent.

Solvents: A variety of organic solvents have been successfully employed. Tetrahydrofuran (THF), dichloromethane (B109758) (DCM), n-hexane, and ethyl acetate (B1210297) are common choices google.com. Acetonitrile (ACN) has also been reported as an effective solvent, particularly for the alkylation of protected hydrazines, often yielding high monoalkylation products kirj.eekirj.ee. Methanol and ethanol (B145695) have also been utilized, though yields can sometimes be lower depending on the specific conditions kirj.ee.

Catalysts/Bases: Bases are often required to neutralize the acid generated during the alkylation process and to enhance the nucleophilicity of the hydrazine. Common bases include inorganic carbonates (potassium carbonate, sodium carbonate, lithium carbonate), hydroxides (potassium hydroxide (B78521), sodium hydroxide), and organic amines such as triethylamine (B128534) (TEA) google.com. In some cases, catalysts like potassium iodide (KI) can promote benzylation reactions of protected hydrazines kirj.ee.

Reaction Conditions: The reaction temperature is a critical parameter. For the reaction between hydrazine hydrate and benzyl chloroformate, temperatures ranging from -20 °C to 30 °C are often maintained during the addition of benzyl chloroformate to minimize side reactions and improve product purity and yield google.com. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions google.comkirj.eekirj.ee.

The use of inert gas (e.g., nitrogen or helium) to purge oxygen from the reaction atmosphere is also a crucial condition reported to prevent side reactions and increase product yield google.com.

Table 1: Impact of Solvents and Catalysts on Hydrazine Alkylation for Carbazate Synthesis

| Alkylating Agent | Hydrazine Derivative | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| Benzyl chloroformate | Hydrazine hydrate | THF, DCM, etc. | Alkali, Na₂CO₃, TEA | -20 to 80 | High | google.comgoogle.com |

| Benzyl chloride/bromide | Protected hydrazines | ACN | 2,4,6-trimethylpyridine (B116444) | Reflux | 64-79 | kirj.ee |

| Benzyl chloride/bromide | Protected hydrazines | Ethanol (96%) | - | Reflux | 57-61 | kirj.ee |

| Benzyl chloride | Fmoc-protected hyd. | Methanol | - | Reflux | 14 | kirj.ee |

| Benzyl bromide | Fmoc-protected hyd. | ACN | KI | Reflux | 74 | kirj.ee |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic strategies for this compound to minimize environmental impact and improve process safety.

Solvent Selection: The use of less toxic and easily recoverable solvents like ethyl acetate, THF, or even exploring solvent-free conditions where feasible, aligns with green chemistry goals google.combdu.ac.in.

Catalysis: Employing catalytic amounts of reagents rather than stoichiometric ones reduces waste and energy consumption. The development of more efficient catalysts for ester exchange or alkylation reactions is an ongoing area of research google.com.

Process Optimization: Minimizing side reactions through careful control of reaction parameters, such as maintaining low temperatures during the addition of reactive electrophiles and using inert atmospheres, not only improves yield and purity but also reduces the generation of unwanted byproducts, thereby enhancing atom economy google.com.

Alternative Reagents: While not directly for this compound, related carbazate syntheses have explored greener alternatives to traditional reagents. For example, the use of dialkyl carbonates instead of phosgene derivatives for carbazate formation is considered a greener approach google.com. Similarly, visible-light photocatalysis has been employed in the synthesis of methyl carbazate derivatives, suggesting potential for similar advancements in this compound synthesis acs.org.

Compound List

this compound

Hydrazine hydrate

Benzyl chloroformate

Dialkyl carbonates (e.g., dimethyl carbonate)

Alkyl halides (e.g., benzyl chloride, benzyl bromide, benzyl iodide)

Protected hydrazines (e.g., Fmoc-NHNH₂, Boc-NHNH₂, Z-NHNH₂)

Potassium iodide (KI)

Potassium carbonate

Sodium carbonate

Lithium carbonate

Potassium hydroxide

Sodium hydroxide

Triethylamine (TEA)

2,4,6-trimethylpyridine

Ferrocenyl iodide (FcI)

Copper(I) iodide (CuI)

Cesium carbonate (Cs₂CO₃)

Dimethyl sulfoxide (B87167) (DMSO)

Tetrahydrofuran (THF)

Dichloromethane (DCM)

n-Hexane

Ethyl acetate

Acetonitrile (ACN)

Methanol

Ethanol

Reactivity and Reaction Mechanisms of Benzyl Carbazate

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

Benzyl (B1604629) carbazate (B1233558), like other hydrazines, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones researchgate.nettaylorandfrancis.comtsijournals.commasterorganicchemistry.comresearchgate.net. These reactions are fundamental in organic synthesis, leading to the formation of C=N double bonds. The general process involves the nucleophilic attack of the terminal amine nitrogen of the carbazate onto the electrophilic carbonyl carbon of the aldehyde or ketone.

Table 1: Schiff Base Formation with Benzyl Carbazate and Related Derivatives

| Carbonyl Compound | Schiff Base Derivative (General Description) | This compound Derivative Used | Reference(s) |

| Heptan-4-one | Benzyl 2-(heptan-4-ylidene)hydrazinecarboxylate | This compound | researchgate.netnih.gov |

| 2-Acetylpyridine | Benzyl 2-(1-(pyridine-2-yl)ethylidene)hydrazinecarboxylate | This compound | researchgate.net |

| 5-methyl-2-furaldehyde | S-benzyl-β-N-(5-methyl-2-furylmethylene)dithiocarbazate | S-benzyldithiocarbazate | researchgate.netupm.edu.my |

| 3-acetylcoumarin | N'-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl ester | S-benzyldithiocarbazate | nih.gov |

| 4-chloroacetophenone | S-benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate | S-benzyldithiocarbazate | nih.gov |

| Benzoyl acetone | Schiff base formed from S-benzyldithiocarbazate and benzoyl acetone | S-benzyldithiocarbazate | researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | (2,2')-Benzyl 2,2'-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate) | S-benzyldithiocarbazate | scirp.org |

The stereochemistry of Schiff base formation can be influenced by the structure of the carbonyl compound and the reaction conditions. For hydrazones derived from this compound, geometric isomerism (E/Z) around the C=N double bond is possible. In some cases, a mixture of isomers is formed, with one isomer predominating. For instance, a Cbz-protected hydrazone was reported as a separable 2:1 mixture of geometric isomers, with the major isomer exhibiting Z configuration, potentially stabilized by an intramolecular hydrogen bond nih.gov. Derivatives of S-benzyldithiocarbazate have also shown to exist as cis-trans and trans-cis isomers due to the N-C and C-S bonds upm.edu.my.

The formation of an imine (Schiff base) from a primary amine (or hydrazine) and a carbonyl compound typically proceeds through a two-step mechanism: nucleophilic addition followed by dehydration taylorandfrancis.commasterorganicchemistry.comlibretexts.orgarkat-usa.org.

Nucleophilic Addition: The nitrogen atom of the primary amine or hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine undergoes proton transfer and subsequent elimination of a water molecule. This dehydration step typically involves protonation of the hydroxyl group, converting it into a better leaving group (water), followed by the formation of a C=N double bond and an iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine product taylorandfrancis.commasterorganicchemistry.comlibretexts.orgarkat-usa.org.

This reaction is generally reversible researchgate.netlibretexts.org. Acid catalysis is often employed to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon and facilitating the dehydration step taylorandfrancis.comlibretexts.orgarkat-usa.org. The imine bond is considered a dynamic covalent bond, allowing for reversible formation and cleavage, which is exploited in applications like self-healing materials and hydrogel formation researchgate.net.

Transformations Involving the Carbazate Moiety

Beyond Schiff base formation, the carbazate moiety itself can participate in various transformations, including electrochemical reactions and intramolecular cyclizations.

This compound derivatives, particularly benzoyl hydrazine/carbazate, have emerged as valuable precursors in electrochemical amidation reactions. These methods enable the formation of amides by coupling carbazates with primary or secondary amines under electrochemical conditions nih.govrsc.orgresearchgate.netorganic-chemistry.org. This approach is often metal-free and does not require external oxidants, producing nitrogen gas (N₂) and hydrogen gas (H₂) as byproducts, aligning with green chemistry principles nih.govorganic-chemistry.org. Mechanistic studies suggest that these reactions proceed via the in situ generation of acyl and N-centered radicals from the carbazate and amine partners, respectively, which then combine to form the amide bond nih.govorganic-chemistry.org.

Furthermore, alcohol-derived carbazates can undergo electrochemical deoxygenative amination in the presence of nitroarenes to yield alkylamines, demonstrating the versatility of carbazates in C-N bond formation under electrochemical control nih.gov.

Table 3: Electrochemical Amidation Using Carbazate Derivatives

| Carbazate Derivative | Amine Partner | Product Type | Key Mechanistic Feature | Reference(s) |

| Benzoyl hydrazine/carbazate | Primary/Secondary Amines | Amides | In situ generation of acyl and N-centered radicals | nih.govrsc.orgresearchgate.netorganic-chemistry.org |

| Alcohol-derived carbazates | Nitrobenzene | Alkylamines | Deoxygenative amination, electrochemical conditions | nih.gov |

The carbazate functional group can also be involved in intramolecular cyclization reactions. For instance, cascade reactions involving carbazates can lead to the formation of heterocyclic rings. In the context of synthesizing pyrazoles, alkynylcarbazones can undergo cyclization rsc.org. In peptide synthesis, carbazate derivatives have been observed to undergo intramolecular cyclization as a side reaction, leading to the formation of hydantoin (B18101) derivatives researchgate.net. Additionally, reactions involving nucleophilic substitution with carbazates followed by intramolecular cyclization have been reported for the synthesis of tricyclic compounds nih.gov.

Coordination Chemistry of this compound Ligands

This compound and, more commonly, its Schiff base derivatives serve as versatile ligands in coordination chemistry, forming complexes with a wide array of transition metal ions. These ligands typically coordinate through nitrogen and sulfur atoms, or nitrogen and oxygen atoms, depending on the specific derivative and the carbonyl compound used in its synthesis researchgate.netnih.govresearchgate.netupm.edu.mynih.govnih.govresearchgate.netscirp.orgtandfonline.comresearchgate.nettandfonline.comiosrjen.orgnih.govresearchgate.netacademicjournals.orgtandfonline.com.

Table 2: Coordination Complexes of this compound Derived Ligands

| Metal Ion | Schiff Base Ligand Type (Derived from Carbazate) | Typical Donor Atoms | Reported Coordination Geometry | Reference(s) |

| Ni(II) | Dithiocarbazate-based (e.g., from heptan-4-one) | N, S | Octahedral | nih.gov |

| Cu(II) | Dithiocarbazate-based (e.g., from 5-methyl-2-furaldehyde) | N, S | Square-planar | researchgate.net |

| Cd(II) | Dithiocarbazate-based (e.g., from 5-methyl-2-furaldehyde) | N, S | Distorted tetrahedral | researchgate.net |

| Zn(II) | Dithiocarbazate-based (e.g., from 5-methyl-2-furaldehyde) | N, S | Tetrahedral | researchgate.nettandfonline.com |

| Co(II) | Dithiocarbazate-based (e.g., from heptan-4-one) | N, S | Octahedral | nih.gov |

| Re(I) | Dithiocarbazate-based (from 3-acetylcoumarin) | N, S | Dimeric (linked by Re-S-Re) | nih.gov |

| Pb(II) | Dithiocarbazate-based (e.g., from 5-methyl-2-furylaldehyde) | N, S | Square-planar | tsijournals.comupm.edu.my |

| Sn(II) | Dithiocarbazate-based | N, S | Square-planar | tsijournals.comnih.gov |

| Fe(II/III) | Dithiocarbazate-based (e.g., from 5-methyl-2-furylaldehyde) | N, S | Octahedral | researchgate.netupm.edu.my |

| V(IV) | Dithiocarbazate-based (from chromone-3-carboxaldehyde) | N, S, O | Pseudo-octahedral | tandfonline.com |

These ligands can coordinate to metal ions in various stoichiometries, commonly forming complexes with general formulas such as [M(L)₂] or [M(L)₂]X₂, where L represents the Schiff base ligand and M is the metal ion researchgate.netnih.govresearchgate.netupm.edu.mynih.govresearchgate.nettandfonline.comiosrjen.orgnih.govresearchgate.netacademicjournals.orgtandfonline.com. The resulting coordination geometries are diverse, including square-planar, octahedral, and tetrahedral arrangements, depending on the metal ion and the ligand's denticity researchgate.nettsijournals.comnih.govresearchgate.netupm.edu.mynih.govtandfonline.comresearchgate.nettandfonline.comiosrjen.orgnih.govresearchgate.netacademicjournals.org.

List of Compounds Mentioned:

this compound

S-benzyldithiocarbazate (SBDTC)

Schiff bases (general term)

Hydrazones (general term)

Imine (general term)

Iminium ion

Carbinolamine

Acyl radical

N-centered radical

Amides

Alkylamines

Benzoyl hydrazine

Morpholine

Bezafibrate

S-benzyl-β-N-(5-methyl-2-furylmethylene)dithiocarbazate

S-benzyl-β-N-(2-furylmethylketone)dithiocarbazate

S-benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate

Benzyl 2-(heptan-4-ylidene)hydrazine-1-carboxylate

N'-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl ester (SBCM-H)

N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides

4-benzoyl-N-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides

1,10-Phenanthroline-2,9-dicarboxaldehyde

(2,2')-Benzyl 2,2'-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate)

Applications of Benzyl Carbazate in Advanced Organic Synthesis

Role as a Key Intermediate and Building Block in Fine Chemical Synthesis

Precursor for Advanced Agrochemical Intermediates

Benzyl (B1604629) carbazate (B1233558) plays a crucial role as a precursor in the synthesis of various agrochemicals, including insecticides and other crop protection agents google.comgithub.com. Its utility stems from its ability to be readily transformed into more complex structures that exhibit pesticidal activity.

One notable application is its use in the synthesis of indoxacarb , a widely used insecticide. Benzyl carbazate is a key intermediate in the production of indoxacarb, with synthetic methods focusing on achieving high yields and purity for industrial-scale production google.com. The synthesis typically involves reacting hydrazine (B178648) hydrate (B1144303) with benzyl chloroformate under controlled conditions, followed by purification steps to yield this compound google.comkirj.ee.

Furthermore, this compound can be utilized in the synthesis of other fine chemical products for the agrochemical sector, highlighting its importance as a foundational chemical in this field google.com. Research into thiourea (B124793) derivatives, for instance, indicates their broad agricultural uses, including as insecticides, fungicides, and herbicides, suggesting potential downstream applications for intermediates like this compound in developing novel agrochemicals acs.org.

Data Table 4.3.1.1: this compound in Agrochemical Synthesis

| Target Agrochemical | Role of this compound | Specific Transformation/Pathway | Key Research Focus |

| Indoxacarb | Key Intermediate | Synthesis of the core structure | High yield, purity, industrial scale production google.com |

| Novel Insecticides | Building Block | Formation of active pesticidal moieties | Structure-activity relationship studies acs.org |

| Crop Protection Agents | Precursor | Incorporation into complex heterocyclic systems | Development of new active ingredients |

Intermediate in Pharmaceutical Synthesis and Drug Precursors

In the pharmaceutical industry, this compound serves as a valuable intermediate for the synthesis of various drug precursors and active pharmaceutical ingredients (APIs). Its versatility allows for its incorporation into diverse molecular architectures relevant to drug discovery and development alfa-chemical.comgoogle.comgithub.com.

Research has demonstrated the use of this compound in the synthesis of bezafibrate , a drug used to treat hyperlipidemia. An electrochemical amidation protocol involving benzoyl hydrazine/carbazate and amines has been developed, which efficiently synthesizes bezafibrate, showcasing a greener, metal-free approach rsc.orgacs.org. This method involves the in situ generation of acyl and N-centered radicals from benzoyl hydrazines and amines, leading to the desired amide product.

This compound is also recognized for its role in preparing transaminase inhibitors and has applications in the synthesis of other fine chemicals for the pharmaceutical sector google.com. Studies exploring Schiff bases derived from this compound and their metal complexes have also indicated potential anticancer and antibacterial activities, suggesting broader therapeutic applications for its derivatives mdpi.comresearchgate.netresearchgate.net. For example, Schiff bases formed by the condensation of this compound with various ketones and pyridyl ketones have been synthesized and studied for their biological activities, including antimicrobial effects and potential cytotoxicity against cancer cell lines researchgate.net.

Furthermore, this compound can be used in peptide synthesis by forming benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, which are then converted to azides for azide (B81097) coupling. This method helps prevent diacylation during the preparation of acyl or sulfonyl hydrazides databridgemarketresearch.com.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of benzyl (B1604629) carbazate (B1233558) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

In ¹H-NMR spectroscopy, the chemical environment of each proton determines its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). For benzyl carbazate, the spectrum typically exhibits distinct signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The aromatic protons usually appear as a multiplet in the range of 7.3-7.4 ppm, while the benzylic methylene protons show a characteristic singlet at approximately 5.1 ppm. The protons of the terminal amine group are often observed as a broad singlet around 4.9 ppm rsc.org.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is typically found significantly downfield. The aromatic carbons of the phenyl ring show a cluster of signals in the aromatic region (approx. 128-136 ppm), while the benzylic methylene carbon gives a signal around 66-67 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Data presented is a representative compilation from literature sources.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~156-158 |

| Aromatic C-H | ~7.30 - 7.45 (m) | ~128.0 - 128.8 |

| Aromatic C (quaternary) | - | ~135-136 |

| Methylene (-CH₂-) | ~5.11 (s) | ~66-67 |

| Amine (-NH₂) | ~4.9 (br s) | - |

s = singlet, br s = broad singlet, m = multiplet

While this compound itself is not a chiral molecule, its derivatives often are, necessitating the use of advanced NMR techniques for stereochemical determination. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximity between protons, which is crucial for assigning relative stereochemistry in cyclic or sterically hindered derivatives.

For more complex structures, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming C-H connectivity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, revealing ¹H-¹H spin systems.

These advanced methods are critical when this compound is used as a synthon to create more complex molecules with defined three-dimensional structures ipb.ptresearchgate.net.

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, characteristic absorption bands confirm its structure. A strong absorption is typically observed for the carbonyl (C=O) stretching vibration of the carbamate group in the region of 1690-1730 cm⁻¹ rsc.org. The N-H stretching vibrations of the primary amine group (-NH₂) usually appear as a pair of bands in the 3300-3400 cm⁻¹ region rsc.org. Other notable bands include C-O stretching around 1040-1070 cm⁻¹ and N-H bending (scissoring) vibrations near 1610 cm⁻¹ rsc.org. The aromatic ring is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman spectroscopy offers complementary information. While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes theaic.orgirdg.org.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (-NH₂) | 3300 - 3400 | Medium |

| Aromatic C-H Stretching | 3030 - 3100 | Medium-Weak |

| Carbonyl C=O Stretching | 1690 - 1730 | Strong |

| N-H Bending | ~1610 | Medium |

| Aromatic C=C Stretching | 1450 - 1600 | Medium-Variable |

| C-N Stretching | ~1340 | Medium |

| C-O Stretching | 1040 - 1070 | Strong |

The specific frequencies of the vibrational modes in this compound are directly correlated with its molecular structure. For instance, the position of the C=O stretching band can be influenced by hydrogen bonding, which may cause a shift to a lower wavenumber. The presence of distinct N-H stretching and bending modes confirms the existence of the primary amine and secondary amide functionalities within the carbazate structure.

Tautomerism is not a significant feature of this compound under normal conditions. The molecule exists predominantly in the keto form, as evidenced by the strong carbonyl absorption band in its IR spectrum. The alternative iminol tautomer would exhibit a C=N stretching vibration and an O-H stretching band, which are not typically observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. A common fragmentation pathway for benzyl esters involves the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable benzyl cation or, more commonly, its rearranged tropylium ion (C₇H₇⁺), which gives a prominent peak at a mass-to-charge ratio (m/z) of 91 whitman.edu. Another characteristic fragmentation can involve the loss of the entire benzyloxycarbonyl group or parts of the hydrazine (B178648) moiety.

Table 3: Common Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 166 | Molecular Ion [M]⁺ | [C₈H₁₀N₂O₂]⁺ |

| 108 | [M - NH₂NHCO]⁺ | [C₇H₈O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₀N₂O₂), the calculated monoisotopic mass is 166.074228 Da. HRMS can measure this value to within a few parts per million, which serves as unambiguous confirmation of the molecular formula and distinguishes it from other compounds with the same nominal mass nih.govnih.gov. This high level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk

In the case of this compound, the structure contains two primary chromophores: the benzene ring and the carbazate moiety (-NHNHC(=O)O-). The presence of unsaturated groups and heteroatoms (nitrogen and oxygen) with non-bonding electrons gives rise to characteristic electronic transitions. youtube.comyoutube.com

Investigation of Electronic Transitions and Conjugation Systems

The electronic spectrum of this compound is expected to be characterized by transitions involving its π (pi), σ (sigma), and n (non-bonding) electrons. shu.ac.uk The most significant transitions for organic molecules containing unsaturation and heteroatoms typically occur in the 200-700 nm range and are the n → π* and π → π* transitions. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the benzene ring and the carbonyl group (C=O) in this compound. youtube.com These transitions are generally high-intensity, with molar absorptivity (ε) values typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The conjugated system formed by the benzene ring influences the energy required for these transitions. shimadzu.com

n → π Transitions:* These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the carbazate group) is promoted to a π* antibonding orbital of the carbonyl group. youtube.com Compared to π → π* transitions, n → π* transitions are of lower energy, meaning they occur at longer wavelengths. They are also characterized by a much lower intensity, with molar absorptivity values typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The interaction between the benzene ring and the carbazate group can influence the electronic absorption profile. This conjugation can lead to shifts in the absorption maxima (λmax) compared to the individual, non-interacting chromophores.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For instance, the crystal structures of Schiff bases derived from the reaction of this compound with various aldehydes and ketones have been elucidated. iucr.orgiucr.orgresearchgate.net In these derivatives, the core this compound framework is retained, and its influence on the crystal packing can be thoroughly analyzed. These compounds are often crystallized by slow evaporation from solvents like methanol. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The solid-state packing of this compound derivatives is predominantly directed by a network of intermolecular hydrogen bonds. The carbazate moiety contains an N-H group, which acts as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is an effective hydrogen bond acceptor. This functionality facilitates the formation of robust intermolecular connections.

Research on various derivatives consistently shows molecules linked by N—H⋯O hydrogen bonds, which organize the molecules into distinct supramolecular architectures such as chains or centrosymmetric dimers. researchgate.netiucr.org Weaker C—H⋯O interactions also contribute to stabilizing the crystal lattice. researchgate.netiucr.org In derivatives containing other heteroatoms, such as sulfur or additional nitrogen atoms, other interactions like N—H⋯S, C—H⋯S, and N—H⋯N hydrogen bonds are also observed. researchgate.netiucr.org

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contact points between neighboring molecules. The surface can be color-coded based on properties like normalized contact distance (dnorm) to highlight regions of significant intermolecular interaction, with red spots indicating hydrogen bonds and other close contacts. researchgate.netimist.ma

Below is a table summarizing crystallographic data for representative derivatives of this compound, illustrating common structural motifs and interactions.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| Benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate | Monoclinic | Pn | N—H⋯O, C—H⋯O, Intramolecular O—H⋯N | iucr.org |

| Benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O, Intramolecular O—H⋯N | iucr.org |

| Bis[benzyl 2-(heptan-4-ylidene)hydrazine-1-carboxylate]bis(thiocyanato)nickel(II) | Monoclinic | P2₁/c | N—H⋯S, C—H⋯S, C—H⋯N, C—H⋯π contacts, Intramolecular C—H⋯O | iucr.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of a molecule's electronic structure. It is particularly effective for determining the most stable molecular geometry and understanding electron distribution.

Energy minimization is a core process in DFT calculations, aimed at finding the lowest energy conformation of a molecule. This involves systematically adjusting atomic positions until a stable minimum on the potential energy surface is reached, yielding the optimized molecular geometry slideshare.net. This process helps identify various possible stable or semi-stable conformers of Benzyl (B1604629) carbazate (B1233558). Studies on related dithiocarbazate derivatives have reported optimized bond lengths, bond angles, and dihedral angles using DFT with various basis sets, such as B3LYP/6-311G(d) or B3LYP/6-311++G(d,p) orientjchem.orgjournalskuwait.orgumt.edu.myresearchgate.netiucr.org. These calculations provide a detailed three-dimensional structure of the molecule. Specific optimized geometry parameters for Benzyl carbazate itself were not detailed in the literature searched, but would typically include precise bond lengths and angles for the phenyl ring, the carbazate moiety, and the connecting groups.

Table 1: Expected Geometric Parameters from DFT Optimization

| Parameter (Example) | Typical Units | Notes |

| C-H bond length | Å | For phenyl and methylene (B1212753) groups |

| C=O bond length | Å | Carbonyl group |

| C-N bond length | Å | Carbazate linkage |

| N-N bond length | Å | Carbazate linkage |

| C-O bond length | Å | Ester linkage |

| C-C-C bond angle | Degrees | Within the phenyl ring |

| C-N-N bond angle | Degrees | Within the carbazate group |

| Dihedral angle | Degrees | Rotation around single bonds (e.g., C-O) |

The frontier molecular orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's electronic properties and reactivity wuxiapptec.comajchem-a.commdpi.com. The HOMO represents the outermost electrons available for bonding or reaction, while the LUMO represents the lowest energy unoccupied molecular orbital that can accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity mdpi.comnih.govresearchgate.net. A smaller energy gap generally suggests higher reactivity and a greater tendency for electron transfer, which can be crucial for predicting chemical reactions and molecular interactions nih.govresearchgate.net. Studies on related compounds indicate that the HOMO-LUMO gap is instrumental in predicting chemical softness, polarizability, and potential biological activity nih.govresearchgate.net. Specific HOMO and LUMO energy values for this compound were not found in the literature searched.

Table 2: Expected HOMO-LUMO Analysis Parameters

| Parameter | Typical Units | Significance |

| HOMO Energy | eV | Related to ionization potential; electron donating ability |

| LUMO Energy | eV | Related to electron affinity; electron accepting ability |

| HOMO-LUMO Gap | eV | Indicator of molecular stability and reactivity; smaller gap means higher reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the electron density distribution across a molecule's surface. It helps identify regions that are electron-rich (nucleophilic sites) or electron-poor (electrophilic sites), which are crucial for predicting sites of chemical reactivity and intermolecular interactions, such as hydrogen bonding orientjchem.orgnih.govajol.inforesearchgate.net.

In MEP maps, negative potential regions, typically colored red, indicate areas of high electron density, making them susceptible to electrophilic attack. Conversely, positive potential regions, usually depicted in blue, represent areas of low electron density, making them prone to nucleophilic attack orientjchem.orgnih.govajol.inforesearchgate.netresearchgate.net. Neutral regions are often shown in green. For molecules like this compound, MEP analysis is expected to reveal electron-rich sites around electronegative atoms such as oxygen (carbonyl) and nitrogen atoms within the carbazate moiety, indicating potential nucleophilic centers. Studies on related compounds consistently show negative potential regions localized on oxygen, nitrogen, and sulfur atoms, while positive potentials are often found on hydrogen atoms orientjchem.orgnih.govresearchgate.netresearchgate.net. Specific MEP maps for this compound were not available in the searched literature.

Table 3: Expected MEP Surface Analysis Findings

| Region Type | Color Representation | Location (General) | Significance |

| Negative Potential | Red | Around electronegative atoms (O, N, S) | Nucleophilic sites, attractive to electrophiles |

| Positive Potential | Blue | Around hydrogen atoms | Electrophilic sites, attractive to nucleophiles |

| Neutral Potential | Green | Intermediate electron density regions | Less reactive sites |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are valuable for predicting spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data for validation.

DFT calculations can predict vibrational frequencies, which correspond to the absorption bands observed in IR spectra. These computed frequencies, often scaled to match experimental values, help in assigning specific functional groups within the molecule orientjchem.orgjournalskuwait.orgresearchgate.netlongdom.orgresearchgate.net. Similarly, NMR chemical shifts can be calculated, providing a theoretical basis for interpreting experimental NMR spectra and confirming the molecular structure orientjchem.orgjournalskuwait.orgresearchgate.netresearchgate.net. PubChem nih.gov lists experimental IR and NMR spectral data for this compound. Computational studies on related dithiocarbazate derivatives have demonstrated good agreement between calculated and experimental spectroscopic data, validating the accuracy of the theoretical models used orientjchem.orgjournalskuwait.orgresearchgate.netlongdom.orgresearchgate.net. Specific computed IR and NMR spectral data for this compound were not found in the literature searched.

Table 4: Expected IR Spectral Features for this compound

| Functional Group | Expected Experimental Frequency (cm⁻¹) | Expected Computed Frequency (cm⁻¹) | Notes |

| N-H stretch | ~3300–3400 | ~[Value] | From the carbazate NH₂ group |

| C=O stretch | ~1650–1750 | ~[Value] | Carbonyl group of the ester |

| C=N stretch | ~1600–1650 | ~[Value] | If present in a tautomeric or derivative form |

| C-O stretch | ~1000–1300 | ~[Value] | Ester linkage |

| C-H stretch | ~2850–3100 | ~[Value] | Phenyl and methylene groups |

Compound List

this compound (C₈H₁₀N₂O₂)

Molecular Docking Studies for Ligand-Protein Interactions (where applicable to derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when they are bound to each other, thereby elucidating the binding mode and affinity. This method is invaluable in drug discovery and development for understanding how potential drug candidates interact with biological targets like proteins. While direct molecular docking studies specifically on this compound itself are not extensively detailed in the provided search results, its derivatives and related compounds have been subjects of such investigations, particularly in the context of their potential biological activities.

Research has explored Schiff base complexes derived from this compound with various ketones. In these studies, molecular docking was employed to understand the binding interactions of these metal complexes with biological targets such as DNA and Human Serum Albumin (HSA) nih.gov. These investigations aimed to provide new insights into experimental observations regarding the interactions of these compounds with biomolecules nih.gov. For instance, studies involving Schiff bases derived from this compound and ketones have shown that molecular docking can help apprehend binding interactions with DNA and HSA, offering new understandings into experimental model observations nih.govbiocrick.com.

Furthermore, Schiff bases derived from this compound with alkyl and heteroaryl ketones have undergone molecular docking studies to assess their potential biological targets researchgate.net. These studies have investigated the binding affinities and interactions of these derivatives with specific enzymes. For example, docking studies were performed against the Mcl-1 enzyme, revealing binding free energies of -6.26 kcal/mol for one derivative and -3.11 kcal/mol for another, indicating moderate binding efficiencies researchgate.net. These findings suggest that specific structural variations in this compound derivatives can influence their binding interactions with target proteins, potentially leading to distinct biological activities researchgate.net.

In a related context, studies on dithiocarbazate derivatives, which share structural similarities with carbazates, have also utilized molecular docking. For example, S-benzyldithiocarbazate-based Schiff bases have been investigated for their binding affinity with proteins. Molecular docking studies indicated that these compounds exhibit higher binding free energies with proteins compared to other developed compounds, suggesting stronger binding affinities acs.orgnih.gov. These studies highlight the utility of molecular docking in correlating structural modifications with biological activity and understanding protein-ligand interactions acs.orgnih.govfrontiersin.org.

Data Table: Molecular Docking Study Findings for this compound Derivatives

| Derivative Type | Target Protein/Molecule | Binding Affinity (kcal/mol) | Key Interactions Mentioned | Reference |

| Metal complexes of this compound Schiff bases | DNA, Human Serum Albumin (HSA) | Not specified | Apprehend binding interactions, offering new understandings into experimental model observations nih.govbiocrick.com. | nih.govbiocrick.com |

| This compound Schiff bases with ketones | Mcl-1 enzyme | -6.26, -3.11 | Moderate binding efficiencies; specific structural variations influence binding interactions researchgate.net. | researchgate.net |

| S-benzyldithiocarbazate-based Schiff bases | Proteins | Higher than developed compounds | Stronger binding affinities; improved binding affinity character and chemical reactivity ratio based on HOMO–LUMO energy gap analysis acs.orgnih.gov. | acs.orgnih.gov |

| Substituted Schiff bases derived from S-benzyldithiocarbazate | Estrogen Receptor Alpha (ERα) | -8.4 to -6.0 | Schiff bases with 5-chloroisatin, 5-fluoroisatin, and 5-bromoisatin (B120047) showed best binding affinity (-8.4, -8.2, -8.1 kcal/mol respectively); presence of aromatic rings, halogen, and nitrogen functional groups affect binding affinity; hydrophobic contacts and hydrogen bonds with amino acid residues are important. | frontiersin.org |

Compound Name List

this compound

Carbobenzoxyhydrazide

Benzyl hydrazinecarboxylate

this compound hydrochloride

Benzyloxycarbonylhydrazine hydrochloride

Hydrazinecarboxylic acid, phenylmethyl ester

Carbazic acid, benzyl ester

S-benzyldithiocarbazate

S-benzyldithiocarbazate-based Schiff bases

this compound Schiff bases

Substituted Schiff bases derived from S-benzyldithiocarbazate

(E)-benzyl-2-(propan-2-ylidene)hydrazinecarboxylate

(E)-benzyl-2-(butan-2-ylidene)hydrazinecarboxylate

(E)-benzyl-2-(pentan-3-ylidene)hydrazinecarboxylate

(E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate

(E)-benzyl-2-(4-hydroxybenzylidene)hydrazinecarboxylate

(E)-benzyl-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarboxylate

5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives

Pyrazole-3,5-diamine derivatives

1H-pyrazole-1-carbothioamide derivatives

Note: The provided outline only contained section 6.4. Therefore, the article has been generated focusing exclusively on this section.6.4. Molecular Docking Studies for Ligand-Protein Interactions (where applicable to derivatives)

Molecular docking is a computational method essential for understanding how molecules interact with biological targets, particularly proteins, by predicting their binding orientation and affinity. This technique plays a crucial role in the early stages of drug discovery and development. While direct molecular docking studies focusing solely on this compound are not extensively documented in the available literature, research has extensively investigated its derivatives and related compounds in this context, especially concerning their potential biological activities.

Studies have synthesized Schiff base complexes derived from this compound with various ketones and explored their interactions with biomolecules like DNA and Human Serum Albumin (HSA) using molecular docking. These investigations aim to elucidate the binding mechanisms and provide deeper insights into experimental findings nih.govbiocrick.com. For instance, the docking of these complexes with DNA and HSA has been performed to understand their binding interactions and offer new perspectives on their behavior nih.govbiocrick.com.

Further research has involved the molecular docking of this compound Schiff base derivatives with alkyl and heteroaryl ketones to identify potential biological targets and assess binding affinities. For example, docking studies against the Mcl-1 enzyme have reported binding free energies, such as -6.26 kcal/mol and -3.11 kcal/mol for different derivatives, indicating varying degrees of binding efficiency researchgate.net. These findings underscore how structural modifications in this compound derivatives can significantly influence their interactions with target proteins, thereby modulating their biological effects researchgate.net.

In a broader context, studies involving dithiocarbazate derivatives, which share structural similarities with carbazates, have also employed molecular docking. Research on S-benzyldithiocarbazate-based Schiff bases has shown that these compounds exhibit higher binding free energies with proteins compared to other tested compounds, suggesting stronger binding affinities acs.orgnih.gov. Such studies highlight the utility of molecular docking in establishing structure-activity relationships and understanding protein-ligand interactions acs.orgnih.govfrontiersin.org. Additionally, substituted Schiff bases derived from S-benzyldithiocarbazate have been docked against the Estrogen Receptor Alpha (ERα), with some derivatives showing significant binding affinities ranging from -8.4 to -6.0 kcal/mol, attributed to hydrophobic contacts and hydrogen bonds with receptor amino acid residues frontiersin.org.

Derivatives and Analogs of Benzyl Carbazate: Synthesis and Research

Synthesis of Substituted S-Benzyl Dithiocarbazate Derivatives

The synthesis of S-benzyl dithiocarbazate derivatives often begins with S-benzyldithiocarbazate (SBDTC), which can be further modified to introduce various functional groups. A common method involves the nucleophilic substitution reaction of SBDTC with acyl chlorides. For instance, S-benzyl-β-N-3-methoxybenzoyl dithiocarbazate (SB3OME) has been prepared by reacting S-benzyldithiocarbazate with meta-methoxybenzoyl chloride iium.edu.my. Similarly, reacting SBDTC with 4-chloro-3-nitrobenzyl chloride in the presence of potassium hydroxide (B78521) yields S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate (SB3NO) researchgate.net. The presence of potassium hydroxide in the latter reaction generates a thiolate anion, enhancing the nucleophilicity of the β-nitrogen and facilitating the attachment of the benzoyl group researchgate.net.

Another synthetic approach is the triflic acid-promoted multi-component reaction involving diazo compounds, carbon disulfide, and secondary amines, which proceeds at room temperature to produce functionalized S-benzyl dithiocarbamates in good yields rsc.orgresearchgate.net. This method highlights the versatility of synthetic strategies available for creating a library of these derivatives rsc.orgresearchgate.net.

The introduction of diverse substituents onto the dithiocarbazate backbone significantly influences the chemical properties and synthetic pathways of the resulting molecules. Substituents are typically introduced by reacting S-benzyldithiocarbazate with appropriately substituted benzoyl chlorides or other electrophilic reagents iium.edu.myresearchgate.net.

Novel Benzyl (B1604629) Carbazate-Based Scaffolds and Their Research Applications

The fundamental structure of benzyl carbazate (B1233558) serves as a scaffold for developing more complex molecules with specialized applications in materials science and medicine. By modifying the core structure, researchers can create novel materials with unique properties.

One significant area of application is in coordination chemistry, where dithiocarbazate ligands are used to synthesize metal complexes with specific geometries, such as distorted octahedral or square planar structures nih.govrsc.org. The properties of these complexes are fine-tuned by the choice of both the metal ion and the substituents on the ligand. These materials are investigated for their potential in catalysis and as functional materials rsc.org.

In the field of biomedical materials, derivatives conceptually related to benzyl carbazate are being used to create scaffolds for tissue engineering. For example, a benzyl ester of hyaluronan (HYAFF®) has been developed as a biocompatible and resorbable scaffold. This material can be processed into various forms like tubes and non-woven fabrics to support the in vitro culture of cells, including those needed for engineering vascular and nerve tissues mdpi.com.

Future Research Directions and Emerging Trends

Exploration of New Reactivity Modes and Mechanistic Understanding

A significant area of future research involves a deeper investigation into the reactivity of Benzyl (B1604629) carbazate (B1233558) and its derivatives. This includes understanding the nuances of its reaction mechanisms, particularly in complex transformations. For example, studies on N-isocyanates derived from carbazates are exploring cascade reactions for heterocyclic synthesis, revealing new disconnections and tools for assembling complex motifs rsc.org. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for elucidating reaction pathways, identifying transition states, and understanding the electronic properties that govern reactivity researchgate.netorientjchem.orgresearchgate.netresearchgate.net. Such studies can pinpoint specific atoms or bonds responsible for particular reactions, guiding the development of new synthetic strategies.

Advanced Applications in Targeted Synthesis (e.g., Peptidomimetics, Heterocycles)

Benzyl carbazate serves as a valuable building block in targeted synthesis, particularly in the construction of complex organic molecules such as heterocycles and peptidomimetics. Its utility in synthesizing heterocycles is well-documented, with research exploring its role in forming various ring systems acs.orgrsc.orgalfa-chemical.commdpi.comorganic-chemistry.org. Furthermore, this compound and its derivatives are being investigated for the synthesis of azapeptides and peptidomimetics, which are crucial in the development of therapeutic candidates univ-rennes1.frnih.gov. The ability to precisely incorporate these modified amino acid units into peptide chains opens doors for creating novel drug molecules with enhanced stability and biological activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is emerging as a transformative approach in chemical research, including studies involving this compound. ML models are being developed to predict molecular reactivity and reaction outcomes, potentially accelerating the discovery of new synthetic routes and applications cmu.eduug.edu.plnih.gov. By analyzing vast datasets of chemical reactions and properties, AI/ML can identify patterns and correlations that might be missed by traditional methods, leading to more efficient experimental design and optimization.

Expanding Computational Methodologies for Predictive Modeling

Complementary to AI/ML, advanced computational methodologies, such as DFT, are vital for understanding and predicting the behavior of this compound. These methods allow for the detailed analysis of molecular structures, electronic properties, reaction mechanisms, and energy landscapes researchgate.netorientjchem.orgresearchgate.netresearchgate.net. By accurately modeling these aspects, researchers can gain deeper insights into reaction feasibility, stability, and potential applications. For instance, DFT calculations can predict reaction barriers, identify reactive sites, and elucidate the electronic structure of molecules, providing a theoretical foundation for experimental work and guiding the design of new molecules and reactions orientjchem.orgresearchgate.netresearchgate.net. The development of more sophisticated computational models will continue to play a crucial role in advancing this compound research.

Q & A

Q. What are the standard synthetic routes for benzyl carbazate, and what analytical methods confirm its purity?

this compound (C₈H₁₀N₂O₂, CAS 5331-43-1) is typically synthesized via nucleophilic substitution. A common method involves reacting hydrazine derivatives with benzyl chloroformate or benzyl bromide in the presence of a base like K₂CO₃ in acetonitrile at 60°C . For purity confirmation, high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS/MS) are recommended to validate >98% purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy further confirm structural integrity .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : ¹H NMR (δ 7.3–7.4 ppm for aromatic protons, δ 4.2 ppm for the –CH₂– group) and ¹³C NMR (δ 156 ppm for the carbonyl carbon) are critical. IR spectroscopy identifies N–H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches .

- Crystallography : X-ray diffraction (XRD) with SHELXL refinement resolves crystal packing and hydrogen-bonding networks. Tools like Mercury CSD 2.0 visualize intermolecular interactions and void spaces in the crystal lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in multicomponent reactions?

In aza-Diketopiperazine (DKP) synthesis, this compound reacts with allylamine under one-pot conditions:

- Solvent : MeCN (0.6 M) at 0°C, followed by warming to room temperature.

- Reagents : Pyridine (1.1 equiv) and chloroacetyl chloride (1.05 equiv) activate the carbazate.

- Stoichiometry : Excess nucleophile (2 equiv) ensures high yields (up to 85%). Adjusting reaction time (16–24 h) for ketone-derived carbazates improves efficiency .

Q. What strategies are effective in designing this compound-based bifunctional sensors for metal ion detection?

this compound’s hydrazide moiety enables selective coordination with Cu²⁺ and Cd²⁺. A diarylethene-based sensor demonstrates:

- Colorimetric detection : Cu²⁺ induces a visible color change (yellow to orange) with a detection limit of 8.36 × 10⁻⁸ M.

- Fluorescent detection : Cd²⁺ enhances emission intensity (λₑₘ = 480 nm) with a limit of 1.71 × 10⁻⁷ M.

Functionalization with electron-withdrawing groups improves selectivity in aqueous matrices .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Q. What methods confirm the identity of this compound derivatives in novel synthetic pathways?

- Multi-technique approach : Combine elemental analysis (C, H, N), NMR, and high-resolution mass spectrometry (HRMS) for new compounds.

- Cross-referencing : Compare melting points and spectral data with literature. For example, tert-butyl carbazate derivatives require HCl-mediated deprotection (4 M HCl in dioxane) .

Q. What is this compound’s role in synthesizing bioactive heterocycles?

this compound serves as a precursor in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.